![molecular formula C24H27N3O B11538005 N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)](/img/structure/B11538005.png)
N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(naphthalen-2-ylamino)acetohydrazide is a complex organic compound.
- Its structure consists of a central hydrazide group (N’-NH-CO-NH-) flanked by two aromatic moieties: a substituted benzylidene group and a naphthalen-2-ylamino group.
- The compound’s non-preferred IUPAC name reflects its structural features.
Vorbereitungsmethoden
- Synthetic routes for this compound involve condensation reactions.
- One common method is the reaction between an aldehyde (such as benzaldehyde) and an aminoacetohydrazide (e.g., naphthalen-2-ylaminoacetohydrazide).
- Industrial production methods may vary, but they typically optimize yield and purity.
Analyse Chemischer Reaktionen
Reactions: N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(naphthalen-2-ylamino)acetohydrazide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions yield derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Investigate its reactivity, coordination chemistry, and ligand properties.
Biology: Explore its potential as a bioactive compound (e.g., enzyme inhibitors, receptor ligands).
Medicine: Assess its pharmacological properties (e.g., anticancer, antimicrobial).
Industry: Evaluate its use in materials science (e.g., dyes, catalysts).
Wirkmechanismus
- The compound’s effects likely involve interactions with specific molecular targets.
- Further research is needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Highlight its distinctive features, such as the tert-butylphenyl substituent and naphthalen-2-ylamino group.
Similar Compounds: While I don’t have a specific list, explore related hydrazides and benzylidene derivatives.
Remember that scientific advancements may reveal more about this compound over time.
Eigenschaften
Molekularformel |
C24H27N3O |
---|---|
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
N-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C24H27N3O/c1-17(18-9-12-21(13-10-18)24(2,3)4)26-27-23(28)16-25-22-14-11-19-7-5-6-8-20(19)15-22/h5-15,25H,16H2,1-4H3,(H,27,28)/b26-17+ |
InChI-Schlüssel |
RLZWRLWUTIEQIT-YZSQISJMSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CNC1=CC2=CC=CC=C2C=C1)/C3=CC=C(C=C3)C(C)(C)C |
Kanonische SMILES |
CC(=NNC(=O)CNC1=CC2=CC=CC=C2C=C1)C3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.